

Spectroscopic Analysis of (16R)-Dihydrositsirikine: A Technical Guide

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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the indole alkaloid **(16R)-Dihydrositsirikine**. While experimentally obtained spectra for this specific compound are not widely available in public databases, this document presents a representative dataset based on the analysis of structurally similar compounds, such as tetrahydroalstonine and ajmalicine. The methodologies provided are standardized protocols for the analysis of natural products.

Compound Information

- Compound Name: **(16R)-Dihydrositsirikine**
- Molecular Formula: C₂₁H₂₈N₂O₃
- Molecular Weight: 356.47 g/mol
- Structure:
 - (16R)-Dihydrositsirikine is a corynanthe-type indole alkaloid, characterized by a pentacyclic ring system.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **(16R)-Dihydrositsirikine**.

¹³C NMR Data

The ¹³C NMR chemical shifts are predicted based on data from related indole alkaloids. The spectrum is expected to show 21 distinct carbon signals corresponding to the molecular structure.

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Description |
|------------------|--|---------------------------------|
| C-2 | 134.5 | Indole quaternary carbon |
| C-3 | 59.8 | CH |
| C-5 | 52.1 | CH ₂ |
| C-6 | 21.5 | CH ₂ |
| C-7 | 108.2 | Indole quaternary carbon |
| C-8 | 127.8 | Indole CH |
| C-9 | 118.1 | Indole CH |
| C-10 | 121.5 | Indole CH |
| C-11 | 119.7 | Indole CH |
| C-12 | 110.9 | Indole quaternary carbon |
| C-13 | 136.4 | Indole quaternary carbon |
| C-14 | 34.7 | CH ₂ |
| C-15 | 28.1 | CH |
| C-16 | 52.8 | CH |
| C-17 | 175.1 | Carbonyl (ester) |
| C-18 | 12.1 | CH ₃ (ethyl) |
| C-19 | 25.9 | CH ₂ (ethyl) |
| C-20 | 40.2 | CH |
| C-21 | 55.3 | CH |
| C-22 | 65.4 | CH ₂ (hydroxymethyl) |
| OCH ₃ | 51.7 | Methoxy |

¹H NMR Data

The ^1H NMR data is predicted based on typical chemical shift ranges for protons in similar indole alkaloid structures.

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-------------------------|---|--------------|--------------------------|
| NH (indole) | 7.95 | s | - |
| H-9, H-10, H-11, H-12 | 7.00 - 7.50 | m | - |
| H-3 | 3.85 | m | - |
| H-16 | 2.90 | m | - |
| H-21 | 3.10 | m | - |
| OCH ₃ | 3.70 | s | - |
| H-22a, H-22b | 3.60, 3.75 | dd, dd | 11.0, 4.5 |
| H-19a, H-19b | 1.45 | m | - |
| H-18 | 0.90 | t | 7.5 |
| Other aliphatic protons | 1.20 - 3.00 | m | - |

Mass Spectrometry (MS) Data

The mass spectrometry data is based on the exact mass of the compound.

| m/z | Relative Intensity (%) | Assignment |
|----------|------------------------|--|
| 356.2100 | 100 | [M] ⁺ (Molecular Ion) |
| 338.1994 | 45 | [M - H ₂ O] ⁺ |
| 297.1654 | 60 | [M - COOCH ₃] ⁺ |
| 184.0970 | 85 | Indole fragment |
| 170.1177 | 70 | Quinolizidine fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for an indole alkaloid like **(16R)-Dihydrositsirikine**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **(16R)-Dihydrositsirikine**.
- Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
- ^1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 12 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30 (proton decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s

- Spectral Width: 240 ppm
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structural elucidation.

Mass Spectrometry

Sample Preparation:

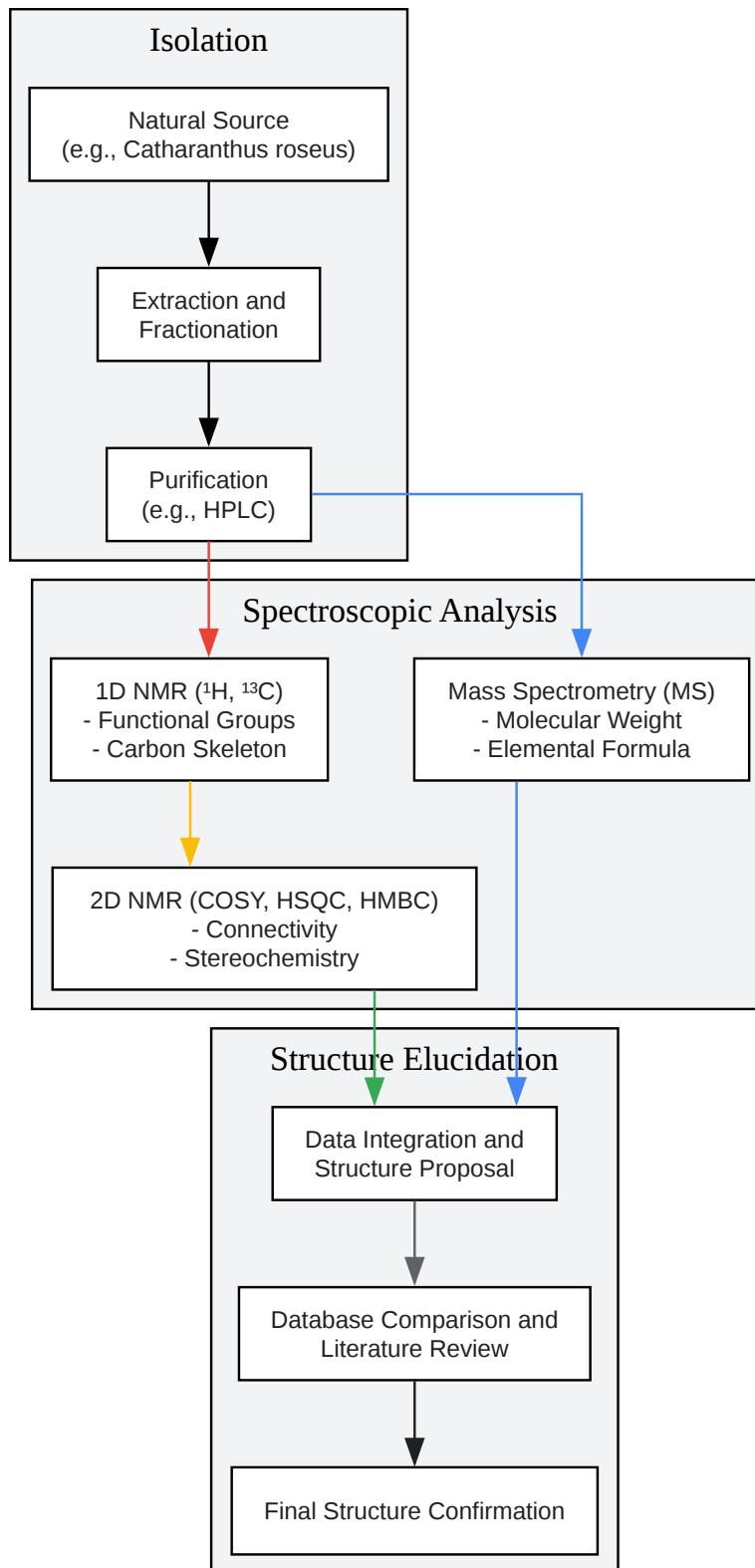
- Prepare a stock solution of the purified compound in methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters (LC-MS/MS):

- Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap mass spectrometer (or equivalent).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV
- Sheath Gas Flow Rate: 40 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Scan Range: m/z 100-1000
- Resolution: 70,000
- Collision Energy (for MS/MS): Ramped from 15-40 eV for fragmentation analysis.
- Liquid Chromatography: Separation is typically performed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like **(16R)-Dihydrositsirikine**.



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Workflow for Natural Product Spectroscopic Identification

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